N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide
Description
IUPAC Systematic vs. Hantzsch-Widman Nomenclature
Common Names in Pharmacological Contexts
Compounds like N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine use simplified names focusing on bioactivity rather than structural precision.
Trade vs. Systematic Names
| Type | Example |
|---|---|
| Systematic | This compound |
| Trade | Often omitted for research compounds, unlike commercial drugs (e.g., plesafu impurity 3 for ethylene glycol ditosylate). |
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-benzyl-2-[(4-methoxyphenyl)methylamino]-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-23(13-16-6-4-3-5-7-16)19(24)18-14-26-20(22-18)21-12-15-8-10-17(25-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,21,22) |
InChI Key |
UVOLDJZMAPFDDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The reaction begins with ethyl 4-chloroacetoacetate, which serves as the α-haloketone component. Thiourea is used as the sulfur and nitrogen source. In ethanol under reflux, these reagents undergo cyclization to yield 2-amino-4-(ethoxycarbonyl)-1,3-thiazole. The ester group at position 4 is critical for subsequent amidification.
Optimization of Cyclization Conditions
Key parameters include:
-
Solvent : Ethanol or dimethylformamide (DMF) for improved solubility.
-
Temperature : Prolonged reflux (8–12 hours) ensures complete conversion.
-
Catalyst : Piperidine (0.1 equiv.) accelerates cyclization kinetics.
Yields typically range from 65% to 78%, with purity confirmed via thin-layer chromatography (TLC) in ethyl acetate/hexane (1:2).
Carboxamide Functionalization at Position 4
The ethoxycarbonyl group at position 4 is converted to the N-benzyl-N-methylcarboxamide moiety through a two-step process: hydrolysis followed by amide coupling.
Ester Hydrolysis
The ethyl ester is hydrolyzed using 6 M HCl at 80°C for 4 hours, producing 4-carboxy-1,3-thiazole-2-amine. Neutralization with NaHCO₃ yields the carboxylic acid as a white solid (82–89% yield).
Amide Bond Formation
The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) in tetrahydrofuran (THF) with N-methylbenzylamine. This one-pot method avoids intermediate isolation, achieving 70–75% yield. Alternatives include:
Introduction of the 4-Methoxybenzylamino Group at Position 2
The 2-amino group undergoes alkylation with 4-methoxybenzyl chloride, introducing the desired substituent.
Alkylation Protocol
A mixture of 2-amino-4-(N-benzyl-N-methylcarboxamide)-1,3-thiazole, 4-methoxybenzyl chloride (1.2 equiv.), and K₂CO₃ (2.5 equiv.) in anhydrous DMF is stirred at 60°C for 12 hours. The reaction is monitored via TLC (CH₂Cl₂/MeOH 9:1), yielding 68–72% of the alkylated product.
Reductive Amination Alternative
For improved selectivity, 4-methoxybenzaldehyde (1.1 equiv.) and NaBH₃CN (1.5 equiv.) in methanol at room temperature provide the secondary amine via reductive amination. This method reduces byproduct formation, with yields up to 80%.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 4.62 (s, 2H, NCH₂Ph), 3.81 (s, 3H, OCH₃), 3.32 (s, 3H, NCH₃).
-
IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend), 1248 cm⁻¹ (S=O stretch).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Hantzsch + Alkylation | 68 | 98 | 24 | Scalability |
| Reductive Amination | 80 | 99 | 18 | Reduced Byproducts |
| Microwave-Assisted | 75 | 97 | 4 | Rapid Activation |
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky N-benzyl and 4-methoxybenzyl groups slow alkylation. Using excess alkylating agent (1.5 equiv.) and elevated temperatures (80°C) improves reactivity.
-
Oxidation Sensitivity : The thiazole sulfur atom is prone to oxidation. Reactions are conducted under nitrogen atmosphere with anhydrous solvents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
Key Observations :
- Amino Group Modifications: Replacing the 4-methoxybenzylamino group (target compound) with pyrimidinyl (Thiazovivin) or fluorobenzamido (V006-3598) alters electronic properties and target affinity. Thiazovivin’s pyrimidine moiety enhances ROCK1 inhibition, while fluorinated groups (V006-3598) may improve lipophilicity .
Methoxy vs. Halogen Substituents
- 4-Methoxybenzyl (target compound): The methoxy group is electron-donating, enhancing solubility via polar interactions. This contrasts with halogenated analogs (e.g., 4-chlorophenyl in ), where electron-withdrawing groups may improve metabolic stability but reduce solubility .
- Fluorine-Containing Derivatives : Compounds like 2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide () exhibit increased lipophilicity (logP ~5.7), favoring blood-brain barrier penetration compared to the target compound’s logP ~4.2 (estimated) .
Heterocyclic Core Modifications
- Thiadiazole Derivatives : Replacing the thiazole core with 1,3,4-thiadiazole () introduces an additional nitrogen atom, altering ring electronics and enhancing fungicidal/insecticidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
